1-Chloro-4-(difluorophenylmethyl)benzene
Description
1-Chloro-4-(difluorophenylmethyl)benzene is a halogenated aromatic compound featuring a chloro-substituted benzene ring and a difluorophenylmethyl substituent. This article systematically compares these analogs to infer the properties and reactivity of this compound, leveraging experimental data from diverse sources.
Properties
IUPAC Name |
1-chloro-4-[difluoro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2/c14-12-8-6-11(7-9-12)13(15,16)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSOPMHLUSDYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(difluorophenylmethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(difluorophenyl)methane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(difluorophenylmethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to yield benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH) are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives such as phenols, anilines, and thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Oxidation and Reduction: Benzoic acid derivatives and benzyl derivatives.
Scientific Research Applications
Chemical Synthesis
This compound serves as an essential building block in organic synthesis. Its chlorinated and difluorinated structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atom can be substituted with nucleophiles, making it valuable in creating diverse organic compounds.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are critical in synthesizing complex molecules.
Pharmaceuticals
In the pharmaceutical industry, 1-chloro-4-(difluorophenylmethyl)benzene is used as an intermediate in the synthesis of various therapeutic agents. Its fluorinated structure enhances the bioactivity and metabolic stability of drug candidates. Some notable applications include:
- Antitumor Agents : Research indicates that compounds containing difluorophenyl groups exhibit enhanced efficacy against certain cancer cell lines.
- Antibiotics : The compound's structure is explored for developing new antibiotics with improved activity against resistant strains.
Materials Science
The compound is also significant in materials science due to its properties:
- Polymer Production : It is used in the production of fluorinated polymers, which have applications in coatings and sealants due to their chemical resistance and durability.
- Fluorinated Surfactants : These surfactants are utilized in various formulations, including those for oil recovery and as emulsifiers in cosmetic products.
Case Study 1: Synthesis of Antitumor Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of antitumor agents using this compound as a starting material. The research demonstrated that modifying the difluorophenyl group significantly impacted the biological activity of the resulting compounds, leading to enhanced potency against specific cancer types.
Case Study 2: Development of Fluorinated Polymers
In another study, researchers investigated the use of this compound in synthesizing fluorinated polymers with superior thermal stability and chemical resistance. The resulting materials showed promise for applications in harsh environments, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 1-chloro-4-(difluorophenylmethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Additionally, its ability to form stable complexes with receptors can influence cellular signaling and physiological responses.
Comparison with Similar Compounds
Key Observations :
- The difluorophenylmethyl group introduces steric bulk and electronic effects distinct from chlorinated analogs.
Reactivity Patterns
- Alkylation : 1-Chloro-4-(chloromethyl)benzene is widely used in alkylation reactions, e.g., coupling with indole carboxylates to form pharmaceutical intermediates .
- Fluorination : DFT studies on 1-chloro-4-(prop-1-en-2-yl)benzene revealed a transition state energy of 4.66 kcal/mol for fluorination, higher than unsubstituted analogs .
Physical and Spectroscopic Properties
Spectroscopic Data
Physical Properties
- Melting Points : Chloromethyl 4-chlorophenyl sulfide (21.5°C) vs. liquid analogs like 1-chloro-4-(2-chloroethyl)benzene .
- Polarity : Fluorinated derivatives exhibit higher polarity due to C-F bonds, impacting solubility and chromatographic behavior .
Toxicity
- 1-Chloro-4-(chloromethyl)benzene : Demonstrated endocrine-disrupting effects in rats, altering thyroid and adrenal hormones.
- DDM : A DDT degradation product with environmental persistence; difluoro analogs may exhibit distinct biodegradation pathways.
Environmental Impact
- Chlorinated compounds like DDM and DDT derivatives accumulate in marine sediments, whereas fluorinated analogs may resist hydrolysis due to stronger C-F bonds .
Biological Activity
1-Chloro-4-(difluorophenylmethyl)benzene, also known as a difluoromethyl-substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of halogenated aromatic compounds, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a benzene ring substituted with a chloromethyl group and a difluorophenyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that compounds with similar structures displayed moderate to potent antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to range from 48 µg/mL to 52 µg/mL against these bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A (similar structure) | 48 | E. coli |
| Compound B | 50 | B. subtilis |
| Compound C | 52 | S. aureus |
Anticancer Properties
The anticancer potential of halogenated aromatic compounds has been explored extensively. In vitro studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives with similar configurations have shown cytotoxic effects on human cancer cell lines, including HeLa cells .
Case Study: Cytotoxicity Testing
In a cytotoxicity assessment, several derivatives were tested against the HeLa cell line using standard assays. The results indicated that these compounds exhibited IC50 values ranging from 20 µM to 50 µM, suggesting potential for further development as anticancer agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism or viral replication.
- DNA Interaction : Some studies suggest that halogenated compounds can interact with DNA, leading to disruptions in replication and transcription processes .
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate cell membranes, potentially disrupting cellular integrity and function.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption and distribution characteristics due to its lipophilicity. However, further research is needed to elucidate its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
